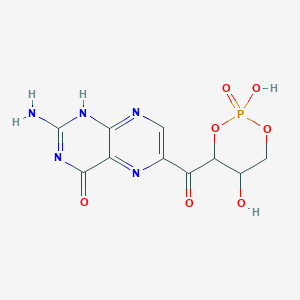
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, also known as Fosfomycin, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. Fosfomycin has been widely used in clinical settings due to its effectiveness against various bacterial strains and low toxicity.
作用機序
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate works by inhibiting the bacterial cell wall synthesis. It specifically targets the enzyme MurA, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, this compound prevents the formation of peptidoglycan, which leads to the death of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects. It is rapidly excreted from the body, which reduces the risk of toxicity. This compound has also been shown to have a low potential for drug interactions, which makes it a safe choice for patients who are taking other medications. In addition, this compound has been shown to have a broad spectrum of activity against various bacterial strains, which makes it a useful antibiotic for treating a wide range of infections.
実験室実験の利点と制限
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable tool for studying bacterial cell wall synthesis. This compound also has a low potential for toxicity and minimal side effects, which makes it a safe choice for lab experiments. However, this compound has some limitations for lab experiments. It is not effective against all bacterial strains, which limits its use in certain experiments. In addition, this compound can be expensive, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the discovery of new applications for this compound, such as in the treatment of fungal infections or cancer. In addition, there is a need for more research on the mechanism of action of this compound, which could lead to the development of new antibiotics that are more effective against bacterial infections.
Conclusion:
This compound is a highly effective antibiotic that has been widely used in clinical settings. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. This compound has several advantages for lab experiments, including its low toxicity and minimal side effects. However, it also has some limitations, such as its limited effectiveness against certain bacterial strains. Future research on this compound could lead to the development of new antibiotics that are more effective against bacterial infections.
合成法
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is synthesized by the reaction of phosphoenolpyruvate and hydroxymethylphosphonic acid. The reaction is catalyzed by the enzyme MurA, which is found in many bacterial strains. The final product is a cyclic phosphate that is highly effective against bacterial infections.
科学的研究の応用
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been extensively studied in the field of microbiology and infectious diseases. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. This compound has also been used in combination with other antibiotics to enhance their effectiveness. In addition, this compound has been studied for its potential use in treating urinary tract infections, respiratory tract infections, and other bacterial infections.
特性
CAS番号 |
122856-31-9 |
|---|---|
分子式 |
C10H10N5O7P |
分子量 |
343.19 g/mol |
IUPAC名 |
2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18) |
InChIキー |
ONCCWDRMOZMNSM-UHFFFAOYSA-N |
異性体SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
正規SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
同義語 |
1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








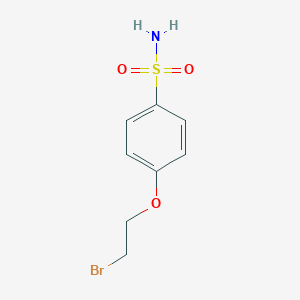

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
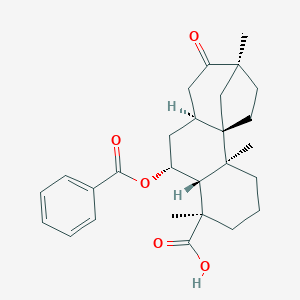
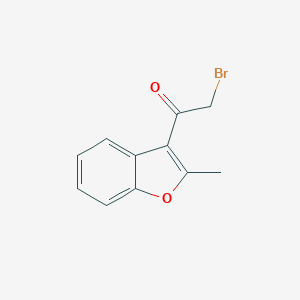

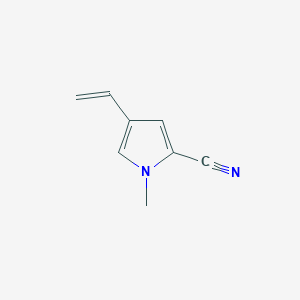
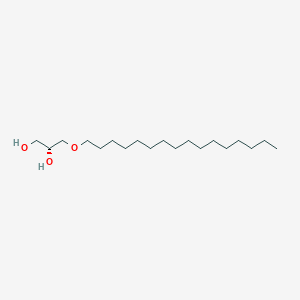
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)